molecular formula C11H16N4O3 B549896 Histidylproline CAS No. 20930-58-9

Histidylproline

Cat. No.: B549896
CAS No.: 20930-58-9
M. Wt: 252.27 g/mol
InChI Key: LNCFUHAPNTYMJB-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

His-Pro, also known as histidylproline, is a dipeptide composed of the amino acids histidine and proline. It is a naturally occurring compound found in various biological systems, including the mammalian gut, blood, and central nervous system. His-Pro has been studied for its potential therapeutic applications due to its stability and biological activity.

Scientific Research Applications

His-Pro has a wide range of scientific research applications, including:

Future Directions

: Turkez, H., Cacciatore, I., Arslan, M. E., Fornasari, E., Marinelli, L., Di Stefano, A., & Mardinoglu, A. (2020). Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates. Biomolecules, 10(5), 737. Link : Turkez, H., Cacciatore, I., Arslan, M. E., Fornasari, E., Marinelli, L., Di Stefano, A., & Mardinoglu, A. (2020). Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates. Europe PMC. Link : Turkez, H., Cacciatore, I., Arslan, M. E., Fornasari, E., Marinelli, L., Di Stefano, A., & Mardinoglu, A. (2020). Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates. Semantics Scholar. Link

Preparation Methods

Synthetic Routes and Reaction Conditions

His-Pro can be synthesized through high pressure/temperature-assisted cyclization of dipeptide methyl ester hydrochloride in water. The optimal conditions for this synthesis include a reaction pressure of 0.20 MPa, a reaction time of 3.5 hours, a solution pH of 6.0, and a substrate concentration of 15 mg/mL. This method yields His-Pro with high efficiency (91.35%) and avoids racemization .

Industrial Production Methods

The industrial production of His-Pro typically involves the same high pressure/temperature-assisted cyclization method due to its rapid, environmentally friendly, and highly efficient nature. This method is preferred over traditional methanol-reflux cyclization because it is more sustainable and produces higher yields .

Chemical Reactions Analysis

Types of Reactions

His-Pro undergoes various chemical reactions, including:

    Oxidation: His-Pro can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions involving His-Pro can result in the formation of reduced dipeptide derivatives.

    Substitution: His-Pro can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of His-Pro can lead to the formation of histidylproline diketopiperazine, while reduction can produce reduced dipeptide derivatives .

Mechanism of Action

His-Pro exerts its effects through various molecular targets and pathways. It can cross the blood-brain barrier and affect inflammatory and stress responses by modifying the Nrf2-NF-κB signaling axis. His-Pro is also a substrate of organic cation transporters, which are linked to neuroprotection. Additionally, His-Pro can modulate the activity of glial cells, such as microglia and astrocytes, which play a role in neuroinflammation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    Histidylproline diketopiperazine: A cyclic dipeptide derived from His-Pro with similar biological activities.

    Proline-histidine: Another dipeptide with similar structure and properties.

    L-carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant properties.

Uniqueness of His-Pro

His-Pro is unique due to its stability, ability to cross the blood-brain barrier, and diverse biological activities. Unlike other similar compounds, His-Pro has been shown to have specific neuroprotective and anti-inflammatory effects, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c12-8(4-7-5-13-6-14-7)10(16)15-3-1-2-9(15)11(17)18/h5-6,8-9H,1-4,12H2,(H,13,14)(H,17,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCFUHAPNTYMJB-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943211
Record name Histidylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20930-58-9
Record name Histidylproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20930-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020930589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Histidylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Histidylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Histidylproline
Reactant of Route 2
Histidylproline
Reactant of Route 3
Histidylproline
Reactant of Route 4
Histidylproline
Reactant of Route 5
Histidylproline
Reactant of Route 6
Histidylproline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.